3-(2-(2-methyl-1H-imidazol-1-yl)ethoxy)benzaldehyde
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Overview
Description
3-(2-(2-methyl-1H-imidazol-1-yl)ethoxy)benzaldehyde is a chemical compound that features an imidazole ring, an ethoxy group, and a benzaldehyde moiety The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which is known for its presence in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2-methyl-1H-imidazol-1-yl)ethoxy)benzaldehyde typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles or other suitable precursors under mild conditions, often using nickel-catalyzed addition to nitriles.
Attachment of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Introduction of the Benzaldehyde Moiety: The final step involves the formylation of the aromatic ring, typically achieved through a Vilsmeier-Haack reaction, which uses DMF and POCl3 to introduce the formyl group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts
Major Products
Oxidation: 3-(2-(2-methyl-1H-imidazol-1-yl)ethoxy)benzoic acid
Reduction: 3-(2-(2-methyl-1H-imidazol-1-yl)ethoxy)benzyl alcohol
Substitution: Various substituted imidazole derivatives
Scientific Research Applications
3-(2-(2-methyl-1H-imidazol-1-yl)ethoxy)benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-(2-methyl-1H-imidazol-1-yl)ethoxy)benzaldehyde is largely dependent on its interaction with biological targets. The imidazole ring can bind to metal ions and enzymes, potentially inhibiting their activity. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, leading to modifications that affect protein function .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Similar in structure but contains a nitro group and an acetic acid moiety.
(1,3-Dimethyl-1H-imidazol-3-ium-2-yl)trihydroborate: Contains a borate group and is used in different applications.
Uniqueness
3-(2-(2-methyl-1H-imidazol-1-yl)ethoxy)benzaldehyde is unique due to its combination of an imidazole ring, an ethoxy group, and a benzaldehyde moiety
Properties
Molecular Formula |
C13H14N2O2 |
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Molecular Weight |
230.26 g/mol |
IUPAC Name |
3-[2-(2-methylimidazol-1-yl)ethoxy]benzaldehyde |
InChI |
InChI=1S/C13H14N2O2/c1-11-14-5-6-15(11)7-8-17-13-4-2-3-12(9-13)10-16/h2-6,9-10H,7-8H2,1H3 |
InChI Key |
RQMUGGHXTHIVLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CCOC2=CC=CC(=C2)C=O |
Origin of Product |
United States |
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